
2-(4-Chlorophenyl)-2-methylpropan-1-ol
Overview
Description
2-(4-Chlorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the carbon atom adjacent to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Chlorophenyl)-2-methylpropan-1-ol involves the reduction of 2-(4-Chlorophenyl)-2-methylpropan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(4-Chlorophenyl)-2-methylpropan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2-(4-Chlorophenyl)-2-methylpropane using strong reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-methylpropan-1-one.
Reduction: 2-(4-Chlorophenyl)-2-methylpropane.
Substitution: 2-(4-Chlorophenyl)-2-chloropropane.
Scientific Research Applications
Overview
2-(4-Chlorophenyl)-2-methylpropan-1-ol, also known as 4-chloro-α-methylphenylcarbinol, is an organic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. Its unique structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a subject of research in biological activity and enzyme interactions.
Chemistry
This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chlorophenyl group enhances its reactivity, making it a suitable building block for more complex molecules.
Biology
Research has indicated that this compound can interact with enzymes and receptors, influencing metabolic pathways. It has been studied for its potential to modulate enzyme activity, particularly in cytochrome P450 enzymes which play a crucial role in drug metabolism.
Medicine
The compound serves as a precursor for synthesizing drugs with therapeutic effects. Studies have explored its potential anticancer properties, demonstrating that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. Additionally, derivatives of this compound have shown antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Study 1: Antimicrobial Efficacy
In laboratory studies, derivatives of this compound exhibited significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50–100 µg/mL, suggesting moderate potency against these pathogens.
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations. Concentrations as low as 25 µM were effective in inducing apoptosis after 48 hours of treatment.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(4-Bromophenyl)-2-methylpropan-1-ol | Bromine substituent instead of chlorine | Different reactivity due to the presence of bromine |
1-(4-Chlorophenyl)-2-methylpropan-1-one | Ketone functional group | Serves as an intermediate for further synthetic routes |
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol | Amino group at position three | Potentially different biological activity due to amino group |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-methylpropan-1-one: The ketone analog of the compound, which can be reduced to form 2-(4-Chlorophenyl)-2-methylpropan-1-ol.
2-(4-Chlorophenyl)-2-methylpropane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its chlorophenyl group imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-(4-Chlorophenyl)-2-methylpropan-1-ol, also known as a chlorinated phenyl tertiary alcohol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure features a 4-chlorophenyl group attached to a branched carbon chain, which contributes to its unique biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics allow it to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Property | Value |
---|---|
Molecular Formula | C10H13ClO |
Molecular Weight | 188.67 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity . In studies, several synthesized derivatives demonstrated effectiveness against a range of pathogens, suggesting that this compound could play a role in combating drug-resistant infections.
Anticancer Activity
One of the most significant findings regarding this compound is its potential as an antitumor differentiation inducer . This property suggests that it may help promote the differentiation of cancer cells into less aggressive forms. In vitro studies have shown that certain derivatives can inhibit the growth of breast cancer cell lines, indicating a potential therapeutic application in cancer treatment .
Case Studies
- Anticancer Screening : A study focused on the anticancer properties of synthesized derivatives of this compound found that compounds labeled d6 and d7 exhibited the highest activity against breast cancer cell lines. These findings support further exploration into this compound's role in cancer therapies.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various derivatives, revealing that certain modifications to the original structure enhanced its effectiveness against specific bacterial strains. This highlights the importance of structural variations in optimizing biological activity.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, its ability to induce differentiation in tumor cells suggests involvement in signaling pathways related to cell growth and apoptosis. Further research is needed to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique properties associated with this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chlorobenzyl alcohol | Chlorinated phenyl group | Simple alcohol with less complex structure |
2-Methylpropan-1-ol | No chlorination | Common alcohol used in various applications |
4-Chloro-α-methylbenzene | Chlorinated phenyl group with methyl | Exhibits different reactivity |
2-(4-Bromophenyl)-2-methylpropan-1-ol | Brominated analog | Similar biological activities but different halogen effects |
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTICDHSNUXDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515946 | |
Record name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80854-14-4 | |
Record name | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenyl)-2-methylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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